molecular formula C13H20N2O5S B5757804 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide

3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide

Cat. No. B5757804
M. Wt: 316.38 g/mol
InChI Key: QSDNZBAYQIPOFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, including compounds structurally related to 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide, involves structural modifications of metoclopramide. This process has yielded new types of gastrointestinal prokinetic agents, highlighting the compound's significance in medicinal chemistry research (Sakaguchi et al., 1992).

Molecular Structure Analysis

Research on compounds similar to 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide has revealed detailed insights into their molecular structure. For instance, studies involving X-ray diffraction techniques have confirmed the crystalline structure of related benzamide derivatives, providing a foundational understanding of their molecular arrangement (Kranjc et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide-related compounds have been explored through various reactions, including the synthesis of sulfonamide derivatives. These studies have expanded the knowledge on the chemical behavior of benzamide compounds in different conditions (Iwakawa et al., 1991).

Physical Properties Analysis

Investigations into the physical properties of compounds structurally related to 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in various environments. While specific studies on these exact parameters were not identified, general research on benzamide derivatives offers valuable insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with different agents and stability under various conditions, of related compounds have been studied to understand their potential applications and limitations. These investigations provide a deeper understanding of the chemical nature and potential reactivity of benzamide derivatives (Priya et al., 2006).

properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-15(2)21(17,18)12-9-10(5-6-11(12)20-4)13(16)14-7-8-19-3/h5-6,9H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDNZBAYQIPOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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